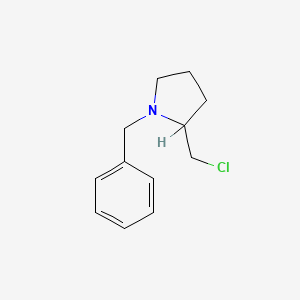

1-Benzyl-2-(chloromethyl)pyrrolidine

Descripción general

Descripción

1-Benzyl-2-(chloromethyl)pyrrolidine is a chemical compound . It is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of this compound involves the use of primary amines with diols . The compound can also be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular formula of this compound is C12H16ClN . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, are involved in a variety of chemical reactions . They can undergo reduction in THF with lithium N, N -dialkylaminoborohydrides to yield N -benzylpyrrolidine .Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.72 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Cholinesterase Inhibitors

1-Benzyl-2-(chloromethyl)pyrrolidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds exhibited moderate inhibitory effects against AChE and BChE, with some demonstrating comparable activity to existing drugs like rivastigmine. These findings suggest potential applications in treating diseases like Alzheimer's, where cholinesterase inhibition is beneficial (Pizova et al., 2017).

Synthesis and Chemical Properties

Studies on this compound have also focused on its role in synthesizing various pyrrolidine derivatives. These compounds are notable for their biological effects and applications in medicine, such as dyes or agrochemical substances. The synthesis of these derivatives often involves [3+2] cycloaddition reactions and provides insights into the polar nature of these reactions (Żmigrodzka et al., 2022).

Catalytic Applications

This compound is used in platinum-catalyzed intramolecular hydroamination reactions. This application is significant in synthesizing pyrrolidine derivatives with high functional group compatibility and low moisture sensitivity, indicating potential in diverse organic synthesis contexts (Bender & Widenhoefer, 2005).

Synthesis of Conformationally Restricted Analogs

This compound has been employed in the synthesis of conformationally restricted analogs, such as those of pregabalin, a drug used for treating neuropathic pain. The synthesis involves stereoselective alkylation, showcasing the compound's utility in creating complex, biologically active molecules [(Galeazzi et al., 2003)](https://consensus.app/papers/synthesis-conformationally-restricted-pregabalin-galeazzi/7ea178221c3f56c1ab4bc8247b045814/?utm_source=chatgpt).

Memory-Enhancing Effects

Pyrrolidine derivatives, including those synthesized from this compound, have been studied for their potential nootropic effects. Investigations into these compounds show that they may facilitate learning and improve memory in animal models, indicating potential applications in cognitive enhancement and treatment of memory-related disorders (Petkov et al., 1991).

Anti-Angiogenesis Activity

A derivative of this compound, known as Streptopyrrolidine, has been identified as an angiogenesis inhibitor. Isolated from a marine Streptomyces sp., this compound's ability to inhibit angiogenesis suggests potential applications in cancer therapy, where controlling blood vessel growth is critical (Shin et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLRSEZDDYKFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

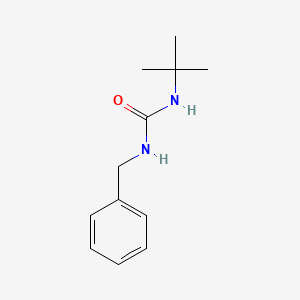

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335956.png)

![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)

![4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride](/img/structure/B3335968.png)

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)

![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)

![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)